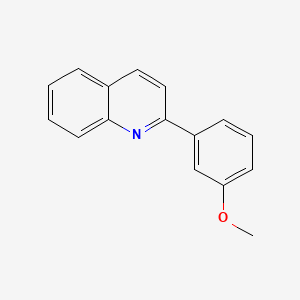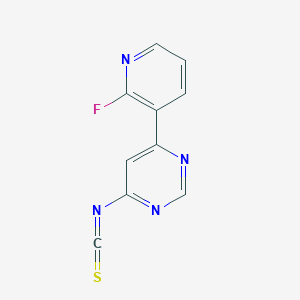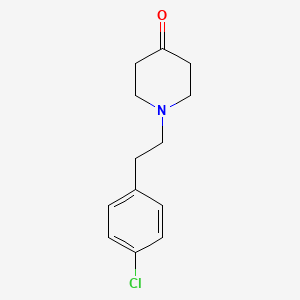![molecular formula C20H28Cl2N2O5 B8539736 (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate](/img/structure/B8539736.png)
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a tert-butoxycarbonyl (BOC) protecting group, and a dichlorobenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate typically involves multiple steps:
Protection of Amines: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a substitution reaction, typically using 3,5-dichlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Bases like sodium hydroxide, DMAP.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce different functional groups.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The BOC group can be removed to reveal the active amine, which can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzylamine: Similar structure but lacks the morpholine ring and BOC group.
Morpholine-4-carboxylate Derivatives: Compounds with similar morpholine ring structures but different substituents.
BOC-Protected Amines: Compounds with the BOC protecting group but different core structures.
Uniqueness
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is unique due to the combination of its dichlorobenzyl, morpholine, and BOC-protected amine functionalities.
Propiedades
Fórmula molecular |
C20H28Cl2N2O5 |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-20(2,3)29-18(25)23(4)6-5-17-12-24(7-8-27-17)19(26)28-13-14-9-15(21)11-16(22)10-14/h9-11,17H,5-8,12-13H2,1-4H3 |
Clave InChI |
YTUGEVNBPAIHMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B8539660.png)
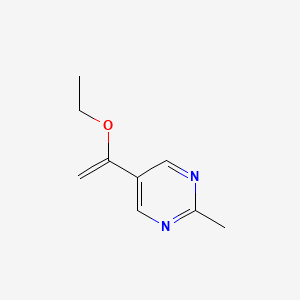
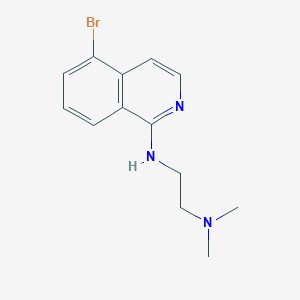
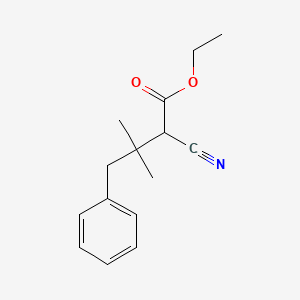
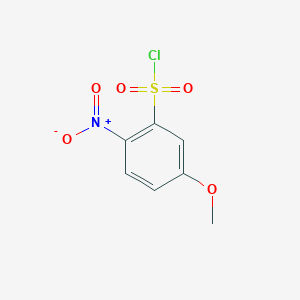
![Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-2,5-piperidinedicarboxylate](/img/structure/B8539681.png)

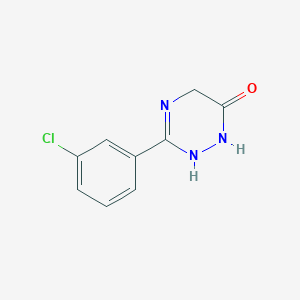
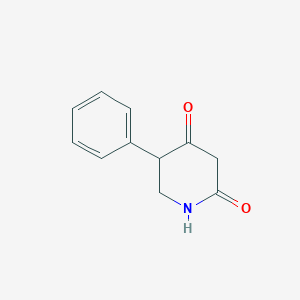
![(3R)-1-[(4-chlorophenyl)sulfonyl]-3-methylpiperazine](/img/structure/B8539715.png)

